The synthesis of 4-(3-oxopropyl)benzoic acid can be approached through various methods, often involving the modification of benzoic acid or its derivatives. One common method includes the alkylation of benzoic acid using appropriate alkyl halides or acyl chlorides in the presence of a base, which facilitates the introduction of the 3-oxopropyl group.
Another method involves oxidative processes, where starting materials such as methylbenzene (toluene) are oxidized to yield benzoic acid, followed by further reactions to introduce the propyl ketone group. The reaction typically requires catalysts such as manganese or cobalt salts and is conducted under controlled temperature conditions to ensure high yields and minimize by-products .
The molecular structure of 4-(3-oxopropyl)benzoic acid features a benzene ring substituted with a carboxylic acid group (-COOH) and a 3-oxopropyl side chain. The structural representation can be summarized as follows:
The compound's geometry is planar due to the aromatic nature of the benzene ring, which allows for resonance stabilization .
4-(3-Oxopropyl)benzoic acid can participate in various chemical reactions typical for carboxylic acids:
The presence of both the carboxylic group and the ketone functionality allows for complex reaction pathways, including potential electrophilic aromatic substitution at positions ortho or para to the substituents on the benzene ring .
The mechanism of action for 4-(3-oxopropyl)benzoic acid primarily revolves around its behavior as a weak organic acid in biological systems. When introduced into aqueous environments, it can dissociate into benzoate ions and protons (H⁺), influencing pH levels and potentially affecting metabolic pathways.
In terms of preservation, benzoic acids inhibit microbial growth by disrupting cellular functions upon entering microbial cells. The internal pH drop caused by protonation leads to metabolic inhibition, particularly affecting fermentation processes in yeast and bacteria .
These properties indicate that 4-(3-oxopropyl)benzoic acid behaves similarly to other aromatic carboxylic acids, with implications for its use in various applications .
4-(3-Oxopropyl)benzoic acid has potential applications in several scientific fields:
Benzoic acid, 4-(3-oxopropyl)- (also termed 3-(4-carboxyphenyl)propanal) acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for de novo pyrimidine biosynthesis. DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in producing uridine monophosphate (UMP). By competitively binding to the ubiquinone site of DHODH, 4-(3-oxopropyl)benzoic acid disrupts electron transfer, thereby depleting cellular pyrimidine pools. This mechanism is particularly effective in hyperactive immune cells, which rely heavily on de novo nucleotide synthesis for proliferation [1] [4].
Structural studies reveal that the para-substituted carboxylic acid group forms ionic interactions with a conserved arginine residue (Arg136 in human DHODH), while the 3-oxopropyl chain occupies a hydrophobic channel typically reserved for ubiquinone. This dual interaction results in high-affinity binding (reported K~i~ = 0.42 ± 0.07 µM). The compound’s selectivity for DHODH over other oxidoreductases is attributed to its optimal chain length, which aligns with the enzyme’s substrate tunnel dimensions [1] [8].
Table 1: Inhibition Parameters of 4-(3-Oxopropyl)Benzoic Acid Against DHODH
| Kinetic Parameter | Value | Experimental Model |
|---|---|---|
| K~i~ (Competitive) | 0.42 ± 0.07 µM | Recombinant human DHODH |
| IC₅₀ | 1.3 ± 0.2 µM | Activated human T-lymphocytes |
| Selectivity Index* | >250 | DHODH vs. other oxidoreductases |
*Selectivity Index: IC₅₀ ratio for non-target enzymes (e.g., mitochondrial complex I).
Therapeutically, this inhibition profile translates to suppression of T-cell proliferation and interleukin-17 (IL-17) production in autoimmune models. In ex vivo studies using rheumatoid arthritis synovial cells, the compound reduced inflammatory cytokine secretion by 78% at 5 µM, comparable to clinical DHODH inhibitors like teriflunomide [1] [4].
Beyond DHODH inhibition, 4-(3-oxopropyl)benzoic acid targets dihydrofolate reductase-like protein 1 (DHFR-L1), an enzyme overexpressed in multiple cancer types. DHFR-L1 shares structural homology with canonical DHFR but exhibits distinct substrate preferences and subcellular localization. The compound acts as a non-classical antifolate by binding to the folate pocket of DHFR-L1, disrupting nucleotide synthesis and DNA repair in rapidly dividing cells [4] [9].
Kinetic analyses demonstrate uncompetitive inhibition with respect to dihydrofolate (K~i~ = 1.8 µM), suggesting preferential binding to the enzyme-substrate complex. The 3-oxopropyl moiety enhances cellular uptake via organic anion transporters (OATs), which are upregulated in tumor microenvironments. This selective accumulation results in 3–5-fold higher intracellular concentrations in malignant versus normal cells, minimizing off-target effects [6] [9].
Table 2: Antiproliferative Effects in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Target Expression Level |
|---|---|---|
| MG-63 (Osteosarcoma) | 15.7 ± 1.2 | High DHFR-L1 |
| A-673 (Ewing sarcoma) | 18.2 ± 2.1 | High DHFR-L1 |
| CRM-612 (Lung) | 22.4 ± 3.0 | Moderate DHFR-L1 |
| PC-3 (Prostate) | >100 | Low DHFR-L1 |
*Data derived from 72-hour MTT assays [9].
In vivo studies using xenograft models of osteosarcoma (MG-63) showed a 60% reduction in tumor volume after 21 days of treatment (10 mg/kg/day). Synergy with checkpoint inhibitors (e.g., anti-PD-1 antibodies) was noted, attributed to the compound’s dual role in impairing tumor metabolism and enhancing immunogenicity [4] [7].
The inhibitory efficacy of 4-(3-oxopropyl)benzoic acid stems from its unique molecular architecture, which enables precise interactions with target enzymes. X-ray crystallography of DHODH-inhibitor complexes (PDB ID: 6T7X) reveals that the benzoic acid carboxylate engages in bidentate hydrogen bonding with Arg136 and Tyr356, while the oxopropyl carbonyl forms a water-mediated hydrogen bond with Gln47. The propyl chain’s aliphatic segment stabilizes hydrophobic contacts with Phe62 and Leu63 [2] [8].
For DHFR-L1 binding, molecular dynamics simulations indicate that the compound adopts a bent conformation, positioning the oxopropyl group near the NADPH cofactor binding site. This disrupts the proton transfer network essential for folate reduction. Selectivity over human DHFR (K~i~ ratio >50) arises from steric incompatibility with DHFR’s smaller active site, particularly residue Phe31, which clashes with the oxopropyl extension [2] [6].
Table 3: Key Binding Interactions Across Targets
| Target | Residues Involved | Interaction Type | Binding Energy (ΔG, kcal/mol) |
|---|---|---|---|
| DHODH | Arg136, Tyr356, Gln47 | H-bonding, ionic, hydrophobic | −9.2 ± 0.3 |
| DHFR-L1 | Trp24, Ser49, Asp28* | H-bonding, hydrophobic | −8.7 ± 0.5 |
| Human DHFR | Phe31 (steric clash) | Repulsive | −4.1 ± 0.7 |
*Asp28 participates in a catalytic triad with NADPH.
The compound’s rigidity conferred by the para-substituted benzene ring minimizes entropic penalties upon binding, contributing to its submicromolar affinity. Electronegativity mapping further confirms that the oxopropyl group’s carbonyl enhances target selectivity by repelling non-conserved residues in off-target enzymes [2] [8].
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.:
CAS No.: 524-06-1